6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
CAS No.: 570415-48-4
Cat. No.: VC7982078
Molecular Formula: C14H15ClN4
Molecular Weight: 274.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 570415-48-4 |
|---|---|
| Molecular Formula | C14H15ClN4 |
| Molecular Weight | 274.75 g/mol |
| IUPAC Name | 6-benzyl-4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C14H15ClN4/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2,(H2,16,17,18) |
| Standard InChI Key | AIFHNRTXIAZQOR-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1N=C(N=C2Cl)N)CC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CC2=C1N=C(N=C2Cl)N)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine belongs to the tetrahydropyrido-pyrimidine family, a class of nitrogen-containing bicyclic compounds. Its structure comprises:
-
A partially saturated pyrido[4,3-d]pyrimidine ring system (5,6,7,8-tetrahydro configuration).
-
A chlorine atom at the 4-position, which enhances electrophilic reactivity.
-
A benzyl group at the 6-position, introducing aromatic character and steric bulk.
-
An amine group at the 2-position, enabling hydrogen bonding and salt formation .
Synthetic Methodologies and Manufacturing
Chlorination of Pyrimidine Precursors
European Patent EP1470121B1 demonstrates the use of phosphorus oxychloride (POCl₃) to convert hydroxy-pyrimidines to their chloro derivatives under reflux conditions . Applied to 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine-4-ol, this method would yield the target compound through nucleophilic substitution:
Key Process Parameters
-
Temperature: 110–120°C (reflux in POCl₃)
-
Reaction Time: 4–6 hours
-
Workup: Quenching with ice/water, pH adjustment to 8–9 using NH₄OH, and extraction with chlorinated solvents .
Purification and Quality Control
Manufacturers employ crystallization and column chromatography to achieve ≥95% purity. Certificates of Analysis (CoA) typically include:
-
Residual Solvents: <500 ppm (ICH Q3C guidelines)
-
Heavy Metals: <10 ppm (USP <231>)
Pharmaceutical Applications and Research Trends
Role as an API Intermediate
The compound serves as a versatile building block in synthesizing kinase inhibitors and antiviral agents. Its tetrahydropyrido-pyrimidine core mimics ATP-binding motifs in protein kinases, enabling the development of targeted therapies .
Emerging Therapeutic Areas
-
Oncology: Structural analogs inhibit CDK4/6 and B-Raf kinases, showing promise in breast cancer and melanoma treatment .
-
Antiviral Research: Pyrido-pyrimidines demonstrate activity against RNA viruses by interfering with viral polymerase function .
Analytical Characterization Methods
Chromatographic Profiling
Reverse-phase HPLC (C18 column) with UV detection at 254 nm is standard for purity assessment. Mobile phases typically employ acetonitrile/water gradients with 0.1% TFA .
Spectroscopic Confirmation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume